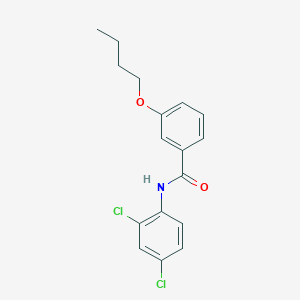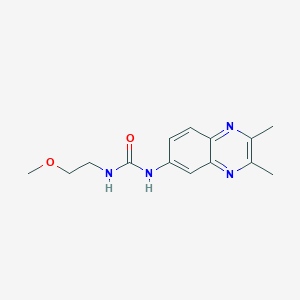
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that selectively targets the MDM2-p53 protein-protein interaction. The MDM2 protein is an important negative regulator of the tumor suppressor p53, which plays a crucial role in preventing the development of cancer. MI-2 has been shown to effectively inhibit the MDM2-p53 interaction in vitro and in vivo, providing a promising therapeutic strategy for cancer treatment.
Mecanismo De Acción
The MDM2 protein binds to the p53 protein and promotes its degradation, thereby suppressing its tumor suppressor function. 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide selectively binds to the MDM2 protein and disrupts its interaction with p53, leading to the stabilization and activation of p53 and subsequent induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to effectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to modulate other cellular pathways, such as the PI3K/AKT/mTOR pathway and the NF-κB pathway, which are involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high selectivity for the MDM2 protein, which reduces the potential for off-target effects. However, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has relatively poor solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to determine the optimal dosing regimen and potential drug-drug interactions with other cancer therapies.
Direcciones Futuras
For research on 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide include the development of more potent and selective analogs, as well as the investigation of its efficacy in combination with other cancer therapies. In addition, the identification of biomarkers that can predict response to 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide treatment may help to personalize cancer therapy and improve patient outcomes. Furthermore, the use of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool compound to study the MDM2-p53 pathway may provide insights into the development of new cancer therapies targeting this pathway.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with 2-methylbenzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently reacted with phthalic anhydride to form the isoindolinecarboxamide ring system. The final step involves the nitration of the nitro group in the presence of nitric acid to form 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, demonstrating potent antitumor activity in various cancer types, including leukemia, breast cancer, and lung cancer. In addition to its direct effects on the MDM2-p53 interaction, 2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit angiogenesis and metastasis.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(2-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O5/c1-13-6-2-4-8-18(13)24-21(27)15-11-10-14(12-16(15)22(24)28)20(26)23-17-7-3-5-9-19(17)25(29)30/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMKAYGSRBFHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)


![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)

![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)
![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B5150690.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
